(2E)-3-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2E)-3-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)prop-2-enamide” is a synthetic organic molecule It features a complex structure with multiple functional groups, including a chlorophenyl group, a dioxidotetrahydrothiophenyl group, and a furan-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(2E)-3-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)prop-2-enamide” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, which are then coupled under specific conditions to form the final product. Common steps might include:
Formation of the chlorophenyl intermediate: This could involve halogenation reactions to introduce the chlorine atom onto a phenyl ring.
Synthesis of the dioxidotetrahydrothiophenyl intermediate: This might involve oxidation reactions to introduce the sulfone group.
Coupling reactions: The intermediates are then coupled using reagents such as coupling agents or catalysts to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
The compound “(2E)-3-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)prop-2-enamide” can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfone group to a sulfide.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper catalysts.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield sulfides or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound might be studied for its potential biological activity. This could include its effects on enzymes, receptors, or other biological targets.
Medicine
In medicinal chemistry, the compound could be investigated for its potential as a drug candidate. Its structure suggests it might interact with specific biological pathways, making it a candidate for further study in drug development.
Industry
In industry, the compound could be used in the development of new materials or as a reagent in chemical processes. Its unique structure might impart specific properties to materials or serve as a catalyst in industrial reactions.
Mechanism of Action
The mechanism of action of “(2E)-3-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)prop-2-enamide” would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(4-bromophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)prop-2-enamide: Similar structure with a bromine atom instead of chlorine.
(2E)-3-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(pyridin-2-ylmethyl)prop-2-enamide: Similar structure with a pyridine ring instead of a furan ring.
Uniqueness
The uniqueness of “(2E)-3-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)prop-2-enamide” lies in its specific combination of functional groups, which might impart unique chemical and biological properties. This could make it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H18ClNO4S |
---|---|
Molecular Weight |
379.9 g/mol |
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C18H18ClNO4S/c19-15-6-3-14(4-7-15)5-8-18(21)20(12-17-2-1-10-24-17)16-9-11-25(22,23)13-16/h1-8,10,16H,9,11-13H2/b8-5+ |
InChI Key |
ZZLVALDLGVUMEP-VMPITWQZSA-N |
Isomeric SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=CO2)C(=O)/C=C/C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=CO2)C(=O)C=CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.